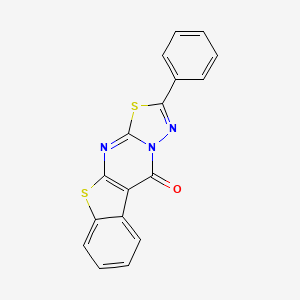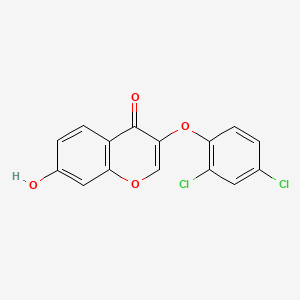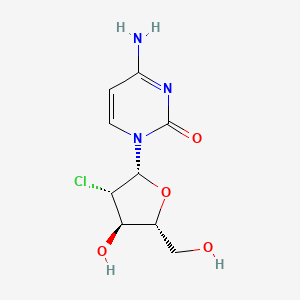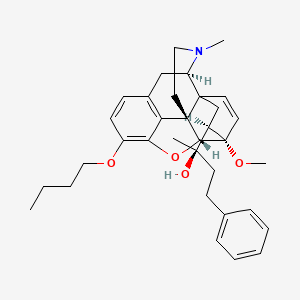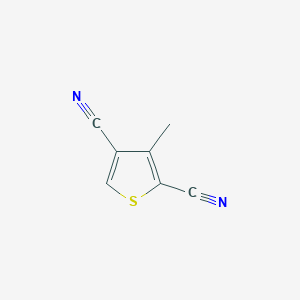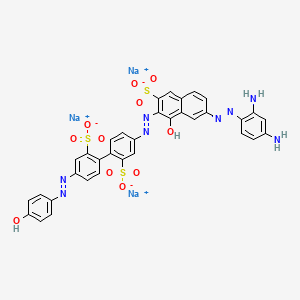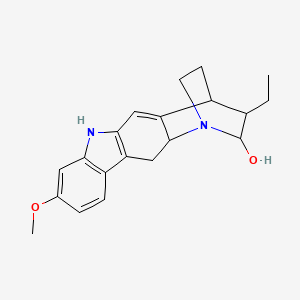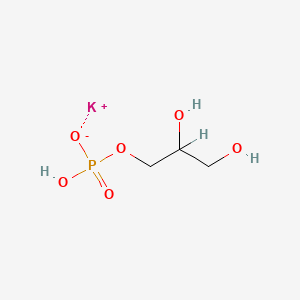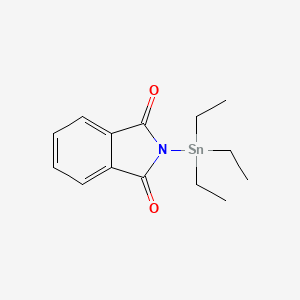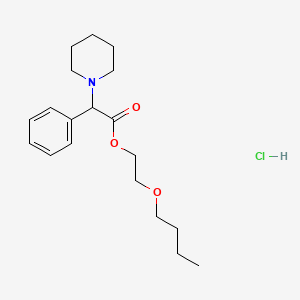
Butopiprine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butopiprine hydrochloride is a chemical compound known for its potential applications in various fields, including medicine and scientific research. It is a white crystalline, water-soluble compound that has been studied for its unique properties and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butopiprine hydrochloride involves several steps, including the preparation of intermediates and the final formation of the hydrochloride salt. One common method involves the reaction of specific precursors under controlled conditions to yield the desired product. The reaction conditions typically include the use of solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated equipment and stringent quality control measures. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form. The use of advanced technologies and equipment ensures consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Butopiprine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome and efficiency of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butopiprine hydrochloride has been extensively studied for its potential applications in scientific research. Some of the key areas of research include:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It has been studied for its potential effects on biological systems and its use in biological assays.
Medicine: It has potential therapeutic applications, including its use as an anxiolytic agent for the treatment of anxiety disorders
Industry: It is used in the formulation of various pharmaceutical products and as a component in industrial processes
Mechanism of Action
The mechanism of action of butopiprine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a serotonin 5-HT1A receptor agonist, which plays a crucial role in regulating mood and anxiety. By binding to these receptors, this compound modulates the release of serotonin and other neurotransmitters, leading to its anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to butopiprine hydrochloride include:
Buspirone hydrochloride: Another anxiolytic agent with a similar mechanism of action.
Bupropion hydrochloride: A norepinephrine/dopamine-reuptake inhibitor used for the treatment of depression
Uniqueness
This compound is unique in its specific chemical structure and its ability to selectively target serotonin receptors without exhibiting the sedative or muscle relaxant properties commonly associated with other anxiolytic agents. This makes it a valuable compound for therapeutic applications where such side effects are undesirable .
Properties
CAS No. |
83803-38-7 |
|---|---|
Molecular Formula |
C19H30ClNO3 |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
2-butoxyethyl 2-phenyl-2-piperidin-1-ylacetate;hydrochloride |
InChI |
InChI=1S/C19H29NO3.ClH/c1-2-3-14-22-15-16-23-19(21)18(17-10-6-4-7-11-17)20-12-8-5-9-13-20;/h4,6-7,10-11,18H,2-3,5,8-9,12-16H2,1H3;1H |
InChI Key |
FFROUYUBPKIUKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


